Synta66

Calcium signaling CRAC channel ORAI isoform pharmacology

Synta66 (CAS 835904-51-3; C20H17FN2O3, MW 352.36) is a small-molecule inhibitor of the store-operated calcium entry (SOCE) pathway. It directly binds to the Orai1 subunit of the calcium release-activated calcium (CRAC) channel at an extracellular site adjacent to the selectivity filter, functioning as an allosteric pore blocker.

Molecular Formula C20H17FN2O3
Molecular Weight 352.4 g/mol
Cat. No. B1662435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSynta66
SynonymsGSK1349571A;  N-(2',5'-Dimethoxy[1,1'-biphenyl]-4-yl)-3-fluoro-4-pyridinecarboxamide
Molecular FormulaC20H17FN2O3
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3)F
InChIInChI=1S/C20H17FN2O3/c1-25-15-7-8-19(26-2)17(11-15)13-3-5-14(6-4-13)23-20(24)16-9-10-22-12-18(16)21/h3-12H,1-2H3,(H,23,24)
InChIKeyGFEIWXNLDKUWIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Synta66: A Selective Orai1 Pore Blocker for Calcium Signaling Research Procurement


Synta66 (CAS 835904-51-3; C20H17FN2O3, MW 352.36) is a small-molecule inhibitor of the store-operated calcium entry (SOCE) pathway. It directly binds to the Orai1 subunit of the calcium release-activated calcium (CRAC) channel at an extracellular site adjacent to the selectivity filter, functioning as an allosteric pore blocker [1]. Synta66 is widely utilized as a tool compound to dissect Orai1-mediated calcium influx in diverse cell types including vascular smooth muscle cells, glioblastoma cells, mast cells, and platelets [2]. It is supplied as a white to beige powder with ≥98% purity (HPLC) and is soluble in DMSO (20 mg/mL) .

Why Synta66 Cannot Be Simply Replaced by Other CRAC Channel Inhibitors in Your Research


CRAC channel inhibitors exhibit profoundly divergent isoform selectivity profiles, binding modes, and off-target activities that preclude simple one-to-one substitution. For instance, the widely used compounds BTP2 and GSK-7975A essentially abrogate both ORAI1 and ORAI2, whereas Synta66 uniquely abrogates ORAI1 while potentiating ORAI2, with no effect on ORAI3 [1]. Furthermore, recent electrophysiological evidence demonstrates that BTP2 and GSK-7975A suppress ICRAC only when applied extracellularly, while Synta66 and Pyr6 are equally effective from either side of the plasma membrane—indicating fundamentally different binding site accessibility [2]. Mechanistically, Synta66 acts as a high-affinity pore blocker that localizes to an extracellular site near the Orai1 selectivity filter, a binding mode distinct from other inhibitors that may act via different structural interactions or require STIM1 coupling [3]. These differences mean that substituting Synta66 with another CRAC inhibitor can yield qualitatively different experimental outcomes, particularly in systems where ORAI2 or ORAI3 contribute to the functional response.

Synta66 Quantitative Differentiation Evidence vs. BTP2, GSK-7975A, Pyr6, and 2-APB


Distinct ORAI Isoform Selectivity: Synta66 Abrogates ORAI1 While Potentiating ORAI2

In ORAI1/2/3 triple-null cells expressing individual ORAI isoforms, 10 µM Synta66 completely abrogated ORAI1 channel function while simultaneously potentiating ORAI2, with no effect on ORAI3 [1]. In contrast, GSK-7975A and BTP2 both abrogated ORAI1 and ORAI2 activity while causing only partial inhibition of ORAI3 [1]. This isoform divergence is critical: experiments using pan-Orai inhibitors may confound interpretation when ORAI2 or ORAI3 are expressed in the system under study.

Calcium signaling CRAC channel ORAI isoform pharmacology Store-operated calcium entry

Sub-Nanomolar Potency in Human Vascular Smooth Muscle Cells vs. Micromolar Potency of Comparators

Synta66 blocks thapsigargin-induced SOCE in human vascular smooth muscle cells (VSMCs) with IC50 values of 26 nM (based on maximum Ca2+ level) and 43 nM (based on rate of Ca2+ increase) . For comparison, GSK-7975A inhibits Orai1/STIM1-mediated SOCE with an IC50 of 398 nM [1], Pyr6 inhibits SOCE in RBL-2H3 cells with an IC50 of 490 nM , and BTP2 inhibits thapsigargin-induced sustained Ca2+ influx with an IC50 of 100 nM . Although these values are derived from different cell types, the ~4- to 15-fold greater potency of Synta66 in VSMCs provides a meaningful benchmark for vascular biology applications.

Vascular biology Calcium signaling SOCE Pharmacology

Cleaner Off-Target Profile: No Affinity for L-Type Calcium Channels or TRPC1/5-Mediated SOCE

Synta66 exhibits no measurable affinity toward a panel of receptors and ion channels including L-type Ca2+ channels, and does not affect TRPC1/5-mediated SOCE or store-operated non-selective cationic current, even at concentrations up to 10 µM . In contrast, BTP2 (YM-58483) activates TRPM4 channels (EC50 = 8 nM) and inhibits TRPC3 and TRPC6 channels (IC50 = 0.3 µM) [1]. Pyr6 is itself a TRPC3 inhibitor with IC50 = 0.49 µM and displays higher potency for CRAC channels over TRPC3, but still carries dual activity . 2-APB has complex, concentration-dependent effects including both potentiation and inhibition of SOCE as well as effects on IP3 receptors [2]. Synta66 therefore offers the cleanest selectivity window among the commonly used SOCE tool compounds when Orai1-specific inhibition is required.

Selectivity Off-target profiling Ion channel pharmacology TRP channels

Bidirectional Membrane Accessibility: Synta66 Suppresses ICRAC from Either Side of the Plasma Membrane

In whole-cell patch clamp recordings of native CRAC currents (ICRAC) in RBL-1 cells, Synta66 (10 µM) significantly suppressed peak ICRAC when introduced to either the extracellular bath solution or the intracellular pipette solution [1]. This property was shared with Pyr6 but contrasted sharply with BTP2 and GSK-7975A, which suppressed ICRAC only when present at the extracellular side [1]. Molecular docking studies corroborate these findings, identifying putative extracellular binding sites between M1 helices of adjacent Orai1 subunits and a distinct intracellular binding pocket near the M3-M4 interface [1]. This bidirectional accessibility indicates that Synta66 can reach its binding site(s) irrespective of the route of application, providing greater experimental flexibility.

Electrophysiology Binding site CRAC channel pharmacology Mode of action

Demonstrated In Vivo Antithrombotic Activity with Superior Potency Over GSK-7975A and 2-APB

Among a panel of SOCE blockers tested in human platelets, the rank order of SOCE inhibition potency was Synta66 > 2-aminoethyl diphenylborate (2-APB) > GSK-7975A > SKF96365 > MRS1845 [1]. Synta66 (10 µM) suppressed human platelet activation in plasma and whole-blood thrombus formation under flow conditions . In a murine model, Synta66 (10 µM) inhibited platelet responses and thrombus formation in vivo, and the specificity of Synta66 for Orai1-dependent SOCE was verified using platelets from Orai1-deficient mice [1]. Importantly, while Synta66 reduced Fluo-4 fluorescence in procoagulant platelets, it did not directly inhibit the generation of the supramaximal Ca2+ signal, demonstrating a nuanced effect on platelet subpopulations rather than pan-suppression of calcium signaling [2].

Thrombosis Platelet biology In vivo pharmacology Orai1

Functional Selectivity Demonstrated in Cancer Cell Models: Efficient SOC Block Without Cytotoxicity

In three glioblastoma cell lines (U87-MG, U251-MG, and patient-derived GBM cells), Synta66 efficiently blocked store-operated calcium entry but did not reduce cell viability, alter cell division, or impair cell migration at concentrations that fully inhibited SOCE [1]. Synta66-sensitivity was shown to depend on the Orai1 selectivity filter, as mutations affecting Ca2+ selectivity (E106D, E190Q) and Na+ permeation in the absence of Ca2+ diminished Synta66-mediated pore block [1]. This functional selectivity—blocking channel activity without inducing cytotoxicity—is a critical advantage for experiments designed to isolate the role of Orai1-mediated calcium entry in cancer cell signaling, proliferation, or migration, avoiding confounding effects from compound-induced cell death.

Glioblastoma Cancer cell biology Calcium signaling Cell viability

Synta66 Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Vascular Smooth Muscle and Cardiovascular Research Requiring Sub-50 nM Orai1 Inhibition

For studies examining Orai1-mediated SOCE in human vascular smooth muscle cells—including hypertension, atherosclerosis, and coronary artery reactivity—Synta66 provides IC50 values of 26–43 nM, representing ~4- to 15-fold greater potency than BTP2, GSK-7975A, or Pyr6 in comparable assays [1]. This potency advantage permits lower working concentrations that minimize off-target interactions, supported by Synta66's demonstrated lack of affinity for L-type Ca2+ channels, which are critical for vascular tone regulation and would confound results if inhibited [2]. The selectivity profile makes Synta66 the preferred tool compound for pharmacological dissection of Orai1 vs. voltage-gated calcium channel contributions in vascular preparations [1][2].

ORAI Isoform-Specific Pharmacological Profiling in Immune and Cancer Cells

When the research objective requires unambiguous attribution of functional responses to individual ORAI isoforms, Synta66 is uniquely suited because it abrogates ORAI1, potentiates ORAI2, and has no effect on ORAI3 [1]. This profile is fundamentally different from BTP2 and GSK-7975A, which abrogate both ORAI1 and ORAI2 and partially inhibit ORAI3 [1]. In immune cells where ORAI1 and ORAI2 are co-expressed (e.g., mast cells, T lymphocytes), Synta66 enables clean pharmacological separation of ORAI1-mediated components from ORAI2-mediated components—an experimental goal that cannot be achieved with pan-isoform inhibitors. This scenario is particularly relevant for target validation studies in autoimmune disease and allergy models [1].

Platelet Biology and Thrombosis Models Requiring In Vivo-Validated Orai1 Inhibition

For thrombosis research using human platelets or murine models, Synta66 is the most potent SOCE inhibitor among tested compounds with demonstrated in vivo antithrombotic activity [1]. The specificity of Synta66 for Orai1-dependent platelet SOCE has been confirmed using platelets from Orai1-deficient mice, providing rigorous genetic validation of the pharmacological effect [1]. Synta66's ability to suppress platelet activation and whole-blood thrombus formation without directly inhibiting the supramaximal Ca2+ signal in procoagulant platelets [2] enables nuanced investigation of Orai1's role in distinct platelet subpopulations, an application not achievable with less selective or less well-characterized inhibitors [1][2].

Intracellular Delivery Experiments Where Only Bidirectionally Active CRAC Inhibitors Are Effective

When experimental protocols require intracellular application of CRAC inhibitors (e.g., via patch pipette in whole-cell electrophysiology, microinjection, or cell-permeabilization approaches), Synta66 and Pyr6 are the appropriate tool compounds because they suppress ICRAC from either side of the plasma membrane [1]. BTP2 and GSK-7975A are effective only from the extracellular side and would yield false negative results in such experiments [1]. Among the two bidirectional options, Synta66 is preferred over Pyr6 when Orai1-specific effects are sought, since Pyr6 also inhibits TRPC3 (IC50 = 0.49 µM) and has higher potency for CRAC channels over TRPC3 but still carries dual target activity [2], whereas Synta66 shows no TRPC1/5 activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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